![molecular formula C15H16N2OS B2723437 8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 860611-25-2](/img/structure/B2723437.png)
8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide is a chemical compound with the molecular formula C15H16N2OS . Its average mass is 272.365 Da and its monoisotopic mass is 272.098328 Da . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H16N2OS . Detailed structural analysis such as bond lengths, angles, and conformation would require experimental techniques like X-ray crystallography or computational methods, which are not provided in the search results.Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research has delved into the synthesis of indole derivatives, including thieno[2,3-b]indole, demonstrating innovative approaches to forming complex structures. For example, the work by Selvaraj, Debnath, and Swamy (2019) explores the reaction of indole carboxylic acid/amide with propargyl alcohols, leading to [4 + 3]-annulation, unexpected carboxylate/amide migration, and decarboxylative cyclization, highlighting the versatility of indole derivatives in chemical synthesis Selvaraj, Debnath, & Swamy, 2019. Similarly, Kogan (1977) detailed the synthesis of dihydrothieno[3,4-b]indoles, further enriching the chemistry of thienoindole derivatives Kogan, 1977.
Biological Activities and Applications
Indole derivatives, including those related to 8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide, have been explored for their biological activities. For instance, Kondreddi et al. (2013) identified indole-2-carboxamides as a promising class of antituberculosis agents, indicating the potential therapeutic applications of this structural class Kondreddi et al., 2013. Moreover, studies on novel indolecarboxamidotetrazoles have shown potential as antiallergy agents, suggesting the applicability of indole derivatives in treating allergic reactions Unangst et al., 1989.
properties
IUPAC Name |
4-methyl-N-propylthieno[2,3-b]indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-3-8-16-14(18)13-9-11-10-6-4-5-7-12(10)17(2)15(11)19-13/h4-7,9H,3,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVSWCJQIZPQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(S1)N(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

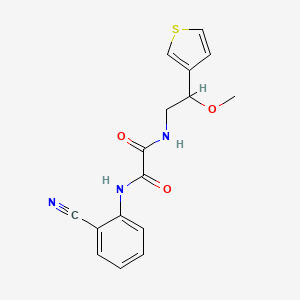
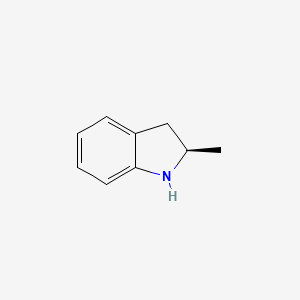
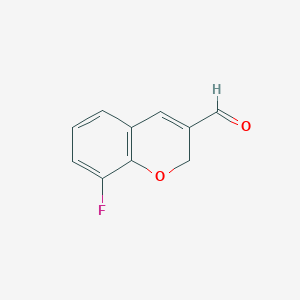


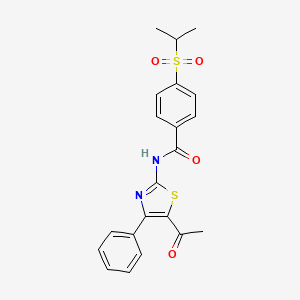
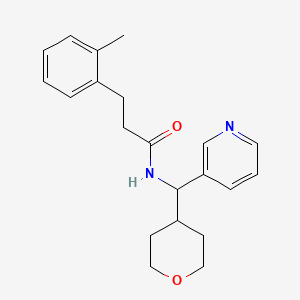
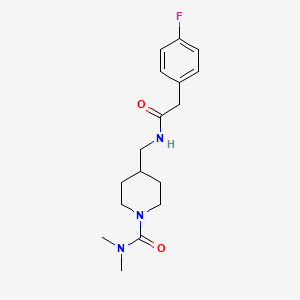
![9-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2723368.png)

![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/no-structure.png)
![7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane](/img/structure/B2723373.png)

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2723376.png)